molecular formula C10H13N3O2 B577812 [(Z)-1-phenoxypropan-2-ylideneamino]urea CAS No. 13661-98-8

[(Z)-1-phenoxypropan-2-ylideneamino]urea

Cat. No.: B577812
CAS No.: 13661-98-8
M. Wt: 207.233
InChI Key: YNSLZVZCPHAYRG-WQLSENKSSA-N
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Description

[(Z)-1-Phenoxypropan-2-ylideneamino]urea is a urea derivative characterized by a phenoxypropan-2-ylideneamino substituent in the Z-configuration. This compound belongs to a class of Schiff base-derived ureas, which are of interest in pharmaceutical and industrial applications due to their structural versatility and reactivity. Its synthesis typically involves condensation reactions between substituted isocyanates and hydrazine derivatives, followed by stereochemical stabilization. Analytical characterization of this compound employs advanced techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm purity and stereochemical integrity .

Properties

CAS No.

13661-98-8

Molecular Formula

C10H13N3O2

Molecular Weight

207.233

IUPAC Name

[(Z)-1-phenoxypropan-2-ylideneamino]urea

InChI

InChI=1S/C10H13N3O2/c1-8(12-13-10(11)14)7-15-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14)/b12-8-

InChI Key

YNSLZVZCPHAYRG-WQLSENKSSA-N

SMILES

CC(=NNC(=O)N)COC1=CC=CC=C1

Synonyms

1-Phenoxy-2-propanone semicarbazone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Z)-1-phenoxypropan-2-ylideneamino]urea can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same one-pot reaction method. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: [(Z)-1-phenoxypropan-2-ylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the semicarbazone group into other functional groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(Z)-1-phenoxypropan-2-ylideneamino]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Z)-1-phenoxypropan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [(Z)-1-phenoxypropan-2-ylideneamino]urea, a comparative analysis with structurally and functionally related urea derivatives is essential. Below are key comparisons based on thermal stability, substituent effects, and analytical profiles:

Structural Analogues

  • 1-(2-Cyanoethyl)-1-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]urea: This compound shares the Z-configuration and a phenoxypropan backbone but incorporates a cyanoethyl group. The cyanoethyl substituent enhances polarity and solubility in polar solvents compared to this compound. However, it reduces thermal stability, as observed in decomposition studies at elevated temperatures (e.g., 150°C) . Key Difference: The cyanoethyl group introduces stronger intermolecular interactions (e.g., dipole-dipole forces), altering crystallization behavior and bioavailability .
  • Unsubstituted Ureas (e.g., Biuret or Urea-Formaldehyde Derivatives): Simple ureas lack conjugated systems or bulky substituents, leading to lower thermal resistance and higher susceptibility to hydrolysis. In contrast, this compound’s aromatic and conjugated Schiff base structure stabilizes the molecule against thermal and chemical degradation .

Thermal Stability and Industrial Relevance

Table 1 summarizes thermal stability data for urea derivatives under exhaust system conditions (150°C), a critical parameter in Selective Catalytic Reduction (SCR) systems where urea derivatives are used to reduce nitrogen oxides (NOx):

Compound Name Presence in Deposits (150°C) Decomposition Byproducts
This compound Low Trace ammonia, phenolic residues
1-(2-Cyanoethyl)-1-[(Z)-...urea (Analog) Moderate Cyanide traces, CO₂
Biuret High Ammonia, isocyanic acid

Data adapted from SCR deposit studies

The low deposit formation of this compound at 150°C suggests superior thermal stability compared to its cyanoethyl-substituted analogue and conventional biuret. This makes it a candidate for high-temperature SCR applications, minimizing fouling in exhaust systems.

Analytical and Pharmacological Profiles

Analytical methods for this compound and its analogues highlight distinct spectral and chromatographic signatures:

  • HPLC Retention Time: The compound elutes later than its cyanoethyl analogue due to reduced polarity, as confirmed by reverse-phase HPLC .
  • NMR Spectroscopy : The Z-configuration is confirmed by distinct coupling patterns in the ¹H-NMR spectrum (e.g., vinyl proton splitting at δ 6.8–7.2 ppm) .

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